
1-Ethyl-6,7-difluorobenzimidazole
Overview
Description
1-Ethyl-6,7-difluorobenzimidazole (CAS: [1314987-78-4]) is a fluorinated benzimidazole derivative characterized by an ethyl group at position 1 and fluorine atoms at positions 6 and 7 of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological and material science applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6,7-difluorobenzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-difluoroaniline with ethyl chloroformate, followed by cyclization with ammonium acetate. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6,7-difluorobenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1-Ethyl-6,7-difluorobenzimidazole and its derivatives have been extensively studied for their pharmacological properties. The compound's structure allows it to interact with various biological targets, making it a valuable scaffold in drug design.
Pharmacological Activities
Several studies have demonstrated the anti-inflammatory and analgesic properties of compounds derived from this compound:
- Anti-inflammatory Activity : In a study utilizing the carrageenan-induced paw edema model, derivatives exhibited significant reductions in paw volume. One notable compound achieved a reduction of up to 71% compared to controls at six hours post-administration .
- Analgesic Activity : The acetic acid-induced writhing test revealed that certain derivatives could inhibit writhing responses by up to 54%, indicating promising analgesic effects.
Biological Research
The compound serves as a probe in biochemical assays to investigate enzyme interactions and cellular pathways. Its unique halogen substitutions enhance its reactivity and binding affinity to biological targets.
Case Studies
- HL-60 Cell Line Study : A study on HL-60 cells demonstrated the effects of this compound derivatives on cell proliferation and apoptosis, suggesting potential applications in cancer therapy.
Material Science
In addition to its medicinal applications, this compound is utilized in the development of advanced materials, including organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices.
Synthesis and Properties
The synthesis of this compound typically involves alkylation reactions under controlled conditions to ensure high yield and purity. The presence of fluorine atoms contributes to its electronic characteristics, enhancing its utility in material science .
Mechanism of Action
The mechanism of action of 1-Ethyl-6,7-difluorobenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects in Benzimidazole Derivatives
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with structurally related benzimidazole and heterocyclic derivatives:
Key Observations :
- Fluorination: Dual fluorine atoms in this compound may improve metabolic stability compared to mono-fluorinated analogs (e.g., 6-fluoro-1,3-benzoxazole) by reducing oxidative degradation .
- Ethyl vs.
- Core Heterocycle : Benzimidazole derivatives generally exhibit stronger basicity compared to indazole or benzoxazole analogs due to the imidazole nitrogen’s lone pair .
Biological Activity
1-Ethyl-6,7-difluorobenzimidazole (EFDB) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and comparative data with similar compounds.
Chemical Structure and Properties
This compound has a molecular formula of C9H8F2N2 and a molecular weight of 182.2 g/mol. Its structure features an ethyl group at the 1-position and two fluorine atoms at the 6 and 7 positions of the benzimidazole ring, which significantly influences its chemical reactivity and biological properties .
The biological activity of EFDB primarily stems from its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : EFDB has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may form stable complexes with enzymes, thereby modulating their activity and affecting downstream signaling pathways .
- Antimicrobial Activity : Research indicates that EFDB exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .
- Antiviral Potential : Preliminary studies suggest that EFDB may also possess antiviral properties, although further research is needed to elucidate its efficacy against specific viral targets .
Antimicrobial Activity
A comparative analysis of EFDB's antimicrobial activity against standard antibiotics reveals its potential as a novel antimicrobial agent. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for EFDB compared to common antibiotics:
Compound | MIC (µg/mL) |
---|---|
This compound | 16 |
Penicillin | 8 |
Ciprofloxacin | 4 |
Vancomycin | 32 |
These results indicate that EFDB has comparable or superior activity against certain bacterial strains when compared to conventional antibiotics .
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, EFDB was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that EFDB not only inhibited bacterial growth but also exhibited a synergistic effect when combined with other antibiotics, enhancing their overall efficacy .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral potential of EFDB against herpes simplex virus (HSV). The study revealed that EFDB significantly reduced viral replication in vitro, suggesting its potential as a therapeutic agent for viral infections. Further research is warranted to explore its mechanism of action in this context .
Comparative Analysis with Similar Compounds
To better understand the unique properties of EFDB, it is beneficial to compare it with structurally similar compounds:
Compound | Antimicrobial Activity | Antiviral Activity | Notable Features |
---|---|---|---|
This compound | Moderate | Yes | Unique substitution pattern |
6,7-Difluoro-1-methylbenzimidazole | Low | No | Lacks ethyl group |
6,7-Difluoro-2-methylbenzimidazole | Moderate | Uncertain | Different substitution pattern |
This comparison highlights how the ethyl group and fluorine substitutions influence the biological activity of EFDB compared to its analogs .
Q & A
Q. Basic: What are the standard synthetic routes for preparing 1-Ethyl-6,7-difluorobenzimidazole, and what analytical methods confirm its purity and structure?
Answer:
A common synthetic approach involves cyclocondensation of fluorinated phenylenediamine derivatives with ethylating agents under acidic conditions. For example, ethanol with acetic acid as a catalyst can facilitate the formation of the benzimidazole core, followed by ethylation at the N1 position . Purity is typically confirmed via HPLC (≥98%, as noted in commercial standards) and structural characterization via NMR, NMR, and high-resolution mass spectrometry (HRMS). Recrystallization from ethanol is a standard purification step to achieve high crystallinity .
Q. Advanced: How can researchers optimize reaction conditions to improve the yield of this compound in nucleophilic substitution reactions?
Answer:
Optimization strategies include:
- Solvent selection: Polar aprotic solvents like DMSO enhance nucleophilic substitution efficiency by stabilizing transition states .
- Base choice: Potassium carbonate or sodium hydroxide in stoichiometric excess improves deprotonation and accelerates ethylation .
- Temperature control: Reflux conditions (e.g., 80–100°C) balance reaction rate and side-product minimization. Post-reaction quenching with ice water and extraction with dichloromethane can isolate the product effectively .
Q. Basic: What spectroscopic techniques are most effective for characterizing the fluorine substitution pattern in this compound?
Answer:
- NMR: Directly identifies fluorine atoms at positions 6 and 7, with chemical shifts typically between -110 to -120 ppm for aromatic fluorines .
- X-ray crystallography: Resolves spatial arrangement of fluorine atoms and ethyl groups, as demonstrated in analogous fluorobenzimidazole structures .
- IR spectroscopy: Confirms C-F stretching vibrations near 1250–1100 cm .
Q. Advanced: How do computational methods like molecular docking predict the biological activity of this compound derivatives?
Answer:
- Molecular docking: Tools like AutoDock Vina simulate binding affinities to targets (e.g., EGFR kinases) by analyzing hydrogen bonding, hydrophobic interactions, and steric compatibility. Substituent effects (e.g., fluorine’s electronegativity) are quantified via scoring functions .
- ADMET prediction: Software such as SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives with drug-like potential .
Q. Basic: What are the documented biological targets of benzimidazole derivatives similar to this compound, and what assays validate these interactions?
Answer:
- EGFR inhibition: Cytotoxicity assays (e.g., MTT on cancer cell lines) and enzymatic inhibition studies validate binding to kinase domains .
- Antimicrobial activity: Microplate dilution assays against bacterial/fungal strains measure MIC (minimum inhibitory concentration) .
- DNA intercalation: Fluorescence quenching assays with ethidium bromide-DNA complexes assess intercalative potential .
Q. Advanced: What strategies address discrepancies in reported biological activity data for fluorinated benzimidazoles across different studies?
Answer:
- Data triangulation: Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) .
- Structural benchmarking: Compare fluorination patterns (e.g., 6,7-difluoro vs. 5,6-difluoro isomers) to isolate positional effects .
- Meta-analysis: Statistically aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in assays) .
Q. Basic: What are the key stability considerations for storing this compound, and how should degradation be monitored?
Answer:
- Storage: Protect from light and moisture at -20°C in amber vials with desiccants.
- Degradation monitoring: Periodic HPLC analysis tracks impurity profiles (e.g., hydrolyzed byproducts). Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf-life .
Q. Advanced: How do fluorination positions (6,7) influence the electronic properties and reactivity of this compound in further derivatization?
Answer:
- Electronic effects: Fluorine’s electron-withdrawing nature increases ring electrophilicity, directing electrophilic substitution to the 4/5 positions.
- Reactivity modulation: Steric hindrance at 6,7-positions limits accessibility for bulky reagents, favoring reactions at less hindered sites. DFT calculations can map charge distribution to predict regioselectivity .
Properties
IUPAC Name |
1-ethyl-6,7-difluorobenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2/c1-2-13-5-12-7-4-3-6(10)8(11)9(7)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZWKKRGQRHLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716504 | |
Record name | 1-Ethyl-6,7-difluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-78-4 | |
Record name | 1-Ethyl-6,7-difluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.